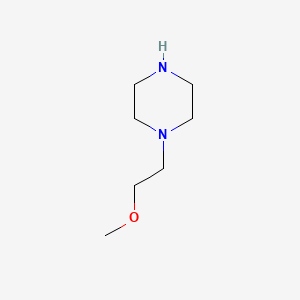

1-(2-Methoxyethyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-10-7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEMBBFDTYHTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370412 | |

| Record name | 1-(2-Methoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-40-7 | |

| Record name | 1-(2-Methoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Methoxyethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(2-Methoxyethyl)piperazine (CAS 13484-40-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyethyl)piperazine, with the CAS number 13484-40-7, is a versatile substituted piperazine derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, combining a piperazine ring with a methoxyethyl group, impart favorable physicochemical properties that make it a valuable intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system (CNS), as well as in the formulation of agrochemicals and specialty polymers. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Source(s) |

| CAS Number | 13484-40-7 | [Multiple sources] |

| Molecular Formula | C₇H₁₆N₂O | [Multiple sources] |

| Molecular Weight | 144.21 g/mol | |

| Appearance | Clear colorless to yellow liquid | |

| Boiling Point | 193-194 °C (lit.) | |

| Density | 0.970 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.4730 (lit.) | |

| Flash Point | 87 °C (188.6 °F) - closed cup | |

| SMILES | COCCN1CCNCC1 | |

| InChI Key | BMEMBBFDTYHTLH-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of this compound typically involves the N-alkylation of piperazine. While specific, detailed industrial protocols are often proprietary, a general synthetic approach can be described based on established chemical principles for the formation of monosubstituted piperazines.

General Synthetic Approach

A common method for the synthesis of monosubstituted piperazines like this compound involves the reaction of a large excess of piperazine with a suitable alkylating agent, in this case, a 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane). The use of excess piperazine helps to minimize the formation of the disubstituted product.

An alternative strategy to achieve monosubstitution with higher selectivity is the use of a protecting group on one of the piperazine nitrogens. This multi-step process involves:

-

Protection: One of the nitrogen atoms of the piperazine ring is protected with a suitable protecting group (e.g., Boc, Cbz).

-

Alkylation: The unprotected nitrogen is then alkylated with a 2-methoxyethylating agent.

-

Deprotection: The protecting group is subsequently removed to yield the desired this compound.

A simplified, one-pot procedure for the synthesis of monosubstituted piperazines has also been reported, which involves the in-situ formation of a piperazine-1-ium cation.[1][2][3][4] This method avoids the need for protecting groups, making the process more efficient and cost-effective.[1][2][3][4]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its piperazine moiety is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets and improve the pharmacokinetic properties of drug candidates.

Central Nervous System (CNS) Agents

The piperazine ring is a well-established pharmacophore in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. The incorporation of the this compound moiety can modulate the affinity and selectivity of these compounds for their target receptors, such as serotonin and dopamine receptors. The development of novel CNS agents often involves the use of arylpiperazine derivatives, and this compound can serve as a precursor to these structures.[5]

Radioprotective Agents

Recent research has highlighted the potential of piperazine derivatives in the development of radioprotective agents, which are compounds designed to protect cells and tissues from the harmful effects of ionizing radiation.[6][7][8][9][10] Derivatives of 1-(2-hydroxyethyl)piperazine, a closely related compound, have shown promise in protecting human cells from radiation-induced apoptosis.[6][7][8][9][10] The structural features of this compound make it a valuable starting material for the synthesis of novel radioprotective drug candidates.

Experimental Workflow in Drug Discovery

The following diagram illustrates a typical workflow for the utilization of this compound as a building block in a drug discovery program.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage. It is also harmful if inhaled. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its utility as a building block for the synthesis of CNS agents and potential radioprotective compounds underscores its importance in modern drug discovery and development. A thorough understanding of its physicochemical properties, synthesis, and handling is crucial for its effective and safe use in research and manufacturing.

References

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]

- 5. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Substituted Piperazines as Novel Potential Radioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Second-generation piperazine derivatives as promising radiation countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Methoxyethyl)piperazine: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyethyl)piperazine is a substituted piperazine derivative that serves as a versatile building block in medicinal chemistry and materials science. The piperazine ring is a common scaffold in a wide array of biologically active compounds, valued for its ability to impart desirable pharmacokinetic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination and a general synthetic workflow.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆N₂O | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 193-194 °C (lit.) | [2] |

| Density | 0.970 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.4730 (lit.) | [2] |

Spectroscopic and Chromatographic Data

| Property | Description | Reference(s) |

| ¹H NMR Spectroscopy | Data available, typically showing signals for the methoxy, ethyl, and piperazine ring protons. | [3] |

| ¹³C NMR Spectroscopy | Data available, showing characteristic peaks for the carbon atoms in the molecule. | |

| FTIR Spectroscopy | Conforms to the structure, with characteristic peaks for C-H, C-N, and C-O stretching and bending vibrations. | |

| Gas Chromatography (GC) | Purity typically ≥97%. | [1] |

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the Thiele tube method.[4][5][6]

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed (open end down) into the test tube containing the liquid.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The Thiele tube is gently heated, causing the oil to circulate and ensuring uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[7][8][9][10][11]

Procedure:

-

An empty, dry pycnometer (a small glass flask of known volume) is weighed accurately.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present. The temperature of the liquid should be recorded (e.g., 25 °C).

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Sample Preparation and Analysis:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).[12][13]

-

The solution is transferred to an NMR tube.

-

The NMR spectrum is acquired on a spectrometer. The resulting spectrum will show chemical shifts, integration values, and coupling patterns that are characteristic of the molecule's structure.

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule.[6][11][14][15]

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

-

The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small drop of this compound is placed directly onto the ATR crystal.

-

The spectrum of the sample is then recorded. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.

Chemical Properties and Reactivity

This compound exhibits the typical reactivity of a secondary and a tertiary amine. The piperazine ring contains two nitrogen atoms, one of which is substituted with a 2-methoxyethyl group, leaving the other nitrogen as a secondary amine.

-

N-Alkylation and N-Acylation: The secondary amine nitrogen is nucleophilic and can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. This allows for the introduction of a wide variety of substituents at this position.[16][17]

-

Basicity: The nitrogen atoms impart basic properties to the molecule, allowing it to form salts with acids.

Synthesis Workflow

The synthesis of this compound is typically achieved through the N-alkylation of piperazine with a suitable 2-methoxyethylating agent. The following diagram illustrates a general workflow for its synthesis and purification.[7]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

Substituted piperazines are a cornerstone in the development of new therapeutic agents.[14] The structural motif of this compound can be found in various compounds investigated for their biological activities. The presence of the methoxyethyl group can influence the compound's polarity, solubility, and metabolic stability, which are critical parameters in drug design. Its secondary amine provides a convenient handle for further chemical modification to explore structure-activity relationships.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, along with the described experimental protocols and synthetic workflow, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of these fundamental characteristics is essential for the effective utilization of this versatile chemical intermediate in the synthesis of novel and functional molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 13484-40-7 [chemicalbook.com]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. benchchem.com [benchchem.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Reactions of Piperazines | Ambeed [ambeed.com]

1-(2-Methoxyethyl)piperazine molecular structure and formula

An In-depth Technical Guide to 1-(2-Methoxyethyl)piperazine

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed data and procedural insights.

Molecular Structure and Chemical Identity

This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The structure is characterized by a methoxyethyl group attached to one of the nitrogen atoms of the piperazine ring.

Chemical Identifiers:

-

Synonyms: Methyl 2-(1-Piperazinyl)ethyl Ether, 4-(2-Methoxyethyl)piperazine, N-(2-Methoxyethyl)piperazine[3][4]

Physicochemical Properties

The compound is typically a clear, colorless to yellow liquid.[6][7] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 144.21 g/mol | [2][4][5][6] |

| Density | 0.970 g/mL at 25 °C | [4][5][7][8] |

| Boiling Point | 193-194 °C | [4][5][7][8] |

| Flash Point | 87 °C (closed cup) | [4][5][8] |

| Refractive Index | 1.4730 (at 20°C, 589 nm) | [4][7][8][9] |

| Polar Surface Area (PSA) | 24.5 Ų | [2] |

| LogP (XLogP3) | -0.5 | |

| pKa | 9.15 ± 0.10 | [5] |

Synthesis Protocols

This compound can be synthesized through the N-alkylation of piperazine. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis via N-alkylation

This method is based on the reaction of piperazine with a suitable methoxyethylating agent.

-

Reaction Setup: In a reaction flask maintained under a nitrogen atmosphere, add 8.6 g (0.1 mol) of piperazine.[6]

-

Addition of Reagents: Add 3.8 g (0.04 mol) of 2-methoxyethyl ester.[7] The reaction conditions are set to be the same as a comparative example reacting piperazine with 2-bromoethanol.[7]

-

Reaction Conditions: The internal temperature is controlled and the reaction is allowed to proceed with stirring for a specified duration (e.g., 8 hours).[7]

-

Work-up and Analysis: Upon completion, the reaction mixture is analyzed to determine yield and selectivity. Gas chromatography (GC) analysis of a similar reaction showed a 70.1% yield of N-(2-methoxyethyl)piperazine with a selectivity of 83.4%.[6][7]

-

Purification: The crude product can be purified using standard techniques such as vacuum distillation to yield the final high-purity compound.

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the methoxyethyl and piperazine ring protons and carbons, consistent with the expected structure.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl) or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Spectral Analysis: Identify characteristic absorption bands corresponding to C-H, C-N, and C-O stretching and bending vibrations to verify the functional groups present in the molecule.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry.[10] The piperazine scaffold is a privileged structure found in numerous FDA-approved drugs. Modifications on the piperazine ring, such as the addition of the methoxyethyl group, can modulate physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for drug design.

The compound is a key reactant for the preparation of a wide range of biologically and pharmacologically active molecules.[4][6][7][11] Piperazine derivatives have demonstrated diverse therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.[12] this compound provides a versatile starting point for synthesizing novel compounds for screening against various biological targets.

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

GHS Hazard Information:

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| GHS05, GHS07, GHS08 | Danger | H314: Causes severe skin burns and eye damage.[2][4]H317: May cause an allergic skin reaction.[4]H332: Harmful if inhaled.[4]H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[4]H372: Causes damage to organs through prolonged or repeated exposure.[4] |

Appropriate personal protective equipment (PPE), including faceshields, gloves, and respirators, should be used when handling this chemical.[4] It is also noted to be air-sensitive and may absorb CO₂.[4][11] Store at room temperature in a well-ventilated area.[3]

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | C7H16N2O | CID 2734638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1-(2-甲氧基乙基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 13484-40-7 | CAS DataBase [m.chemicalbook.com]

- 7. This compound | 13484-40-7 [chemicalbook.com]

- 8. parchem.com [parchem.com]

- 9. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 13484-40-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. 1-(2-甲氧基乙基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

IUPAC name for 1-(2-Methoxyethyl)piperazine

An In-depth Technical Guide to 1-(2-Methoxyethyl)piperazine for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted piperazine derivative, is a versatile building block in organic synthesis. Its unique bifunctional nature, featuring a nucleophilic secondary amine and a methoxyethyl group, makes it a valuable intermediate in the development of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and applications, with a particular focus on its role in pharmaceutical and agrochemical research. The piperazine moiety is a common scaffold in many marketed drugs, often imparting favorable pharmacokinetic properties such as enhanced solubility and bioavailability.[1]

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid under standard conditions.[2][3] Its key properties are summarized in the tables below, compiled from various chemical suppliers and databases.

Table 1: Identifiers and General Properties

| Property | Value | References |

| IUPAC Name | This compound | [4] |

| CAS Number | 13484-40-7 | [4][5][6][7] |

| Molecular Formula | C₇H₁₆N₂O | [4][5][7][8] |

| Molecular Weight | 144.21 g/mol | [5][6][7][9] |

| Appearance | Clear colorless to yellow liquid | [2][3][8] |

| Purity | ≥ 97% (GC) | [5][6][7][8] |

| Synonyms | 4-(2-Methoxyethyl)piperazine, N-(2-Methoxyethyl)piperazine, Methyl 2-(1-Piperazinyl)ethyl ether | [4][6][7][8] |

| SMILES String | COCCN1CCNCC1 | [5][6][7] |

| InChI Key | BMEMBBFDTYHTLH-UHFFFAOYSA-N | [5][6] |

Table 2: Physicochemical Data

| Property | Value | Conditions | References |

| Boiling Point | 193-194 °C | (lit.) | [2][5][6][9] |

| Density | 0.970 g/mL | at 25 °C (lit.) | [2][5][6][9] |

| Refractive Index (n20/D) | 1.4730 | (lit.) | [2][5][6][8] |

| Flash Point | 87 °C (188.6 °F) | closed cup | [5][6][9] |

| Storage Temperature | Room Temperature | [7][8] |

Applications in Research and Development

This compound serves as a crucial intermediate in several fields due to its chemical versatility.

-

Pharmaceutical Development : It is extensively used as a starting material for the synthesis of active pharmaceutical ingredients (APIs).[1] The piperazine ring is a key pharmacophore in many central nervous system (CNS) agents, including anti-anxiety and antidepressant medications.[8] Its incorporation can improve the bioavailability and targeted delivery of drug candidates.[8]

-

Agrochemical Formulations : This compound is utilized in the creation of advanced agrochemicals, helping to enhance the efficacy of pesticides and herbicides for better crop management.[8]

-

Polymer Chemistry : It is employed in the manufacturing of specialty polymers, contributing unique properties like flexibility and durability.[8]

-

Neuroscience Research : Researchers use this molecule to synthesize novel compounds for studying neurotransmitter systems and developing new neuroactive agents.[8]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the N-alkylation of piperazine. The following protocol is based on a representative procedure.[2][3]

Reaction Scheme:

Caption: General synthesis of this compound.

Materials:

-

Piperazine (8.6 g, 0.1 mol)

-

Methanol (10.4 g)

-

Hydrochloric acid (35 µl)

-

2-Bromoethanol (8.7 g, 0.07 mol)

-

Nitrogen gas supply

-

Reaction flask equipped with a stirrer and condenser

Procedure:

-

Under a nitrogen atmosphere, add piperazine (8.6 g) and methanol (10.4 g) to the reaction flask.

-

With stirring, add hydrochloric acid (35 µl).

-

Control the internal temperature, raising it to 80 °C.

-

While maintaining the temperature below 80 °C, slowly add 2-bromoethanol (8.7 g) dropwise over a period of 30 minutes.[2]

-

Continue the reaction with stirring at the same temperature for 8 hours.[2]

-

Upon completion, the reaction mixture can be worked up using standard extraction and purification techniques (e.g., distillation) to isolate the product. Gas chromatographic analysis can be used to determine yield and selectivity.[2][3]

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Purity assessment is critical for intermediates in drug development. GC-MS is a highly effective technique for separating and identifying volatile compounds like this compound and its potential impurities.[10] The following is an adaptable protocol based on methods for similar piperazine derivatives.[10]

Workflow:

Caption: Workflow for GC-MS purity analysis.

Instrumentation and Conditions:

-

Gas Chromatograph : Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column : DB-5 or similar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate.

-

Injector : Split/splitless, 250 °C.

-

Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[10]

-

MS Detector (if used) : Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.[10]

-

Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.[10]

-

Vortex the solution to ensure homogeneity.

Analysis:

-

Inject 1 µL of the prepared sample into the GC.

-

Acquire the data according to the specified instrument conditions.

-

Identify the main peak corresponding to this compound and any impurity peaks by comparing their retention times and mass spectra with reference standards and libraries.

-

Calculate the purity by determining the relative peak area percentages.

Role in Drug Development: A Conceptual Pathway

This compound is a quintessential "building block" in medicinal chemistry. Its primary role is to be incorporated into a larger, more complex molecule to create a new chemical entity (NCE) with potential therapeutic activity.

Caption: Role as a building block in drug discovery.

This diagram illustrates the journey from a simple intermediate to a potential drug candidate. The properties of the this compound scaffold are leveraged and modified through synthetic reactions to achieve the desired biological activity and drug-like properties in the final molecule.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information

| Category | Code | Description | References |

| Signal Word | Danger | [5][6] | |

| Hazard Statements | H314 | Causes severe skin burns and eye damage. | [5][6] |

| H317 | May cause an allergic skin reaction. | [5][6] | |

| H332 | Harmful if inhaled. | [5][6] | |

| H361fd | Suspected of damaging fertility. Suspected of damaging the unborn child. | [5][6] | |

| H372 | Causes damage to organs through prolonged or repeated exposure. | [5][6] | |

| Pictograms | GHS05, GHS07, GHS08 | Corrosion, Exclamation Mark, Health Hazard | [5] |

Handling and Storage Recommendations:

-

Handling : Use only under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[5][11] Avoid breathing vapors or mist and prevent contact with skin and eyes.[11][12] Keep away from heat, sparks, and open flames.[11]

-

Storage : Store in a cool, dry, and well-ventilated area.[11] Keep containers tightly closed.[11][12][13] Store in a corrosives area, away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[11] The compound is air-sensitive and may absorb CO₂.[5]

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical and chemical industries. Its well-defined physicochemical properties and versatile reactivity make it an essential tool for researchers and scientists. Adherence to detailed experimental protocols and strict safety measures is paramount to harnessing its full potential in the development of novel compounds and materials.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 13484-40-7 [chemicalbook.com]

- 3. 13484-40-7 | CAS DataBase [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 1-(2-甲氧基乙基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-(2-甲氧基乙基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. chemimpex.com [chemimpex.com]

- 9. parchem.com [parchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. jwpharmlab.com [jwpharmlab.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Spectral Analysis of 1-(2-Methoxyethyl)piperazine

Abstract: This document provides a comprehensive technical overview of the analytical methodologies for the spectral characterization of 1-(2-Methoxyethyl)piperazine (CAS No. 13484-40-7). It is intended for researchers, scientists, and professionals in drug development. This guide outlines standard experimental protocols for Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Infrared Spectroscopy. While specific experimental spectra for this compound are not publicly available, this guide presents the necessary protocols to acquire such data and offers an analysis of expected spectral features based on its chemical structure.

Introduction

This compound is a substituted piperazine derivative used as a reactant and intermediate in the synthesis of various biologically and pharmacologically active molecules.[1][2] Accurate structural elucidation and purity assessment are critical for its application in research and development. This requires the use of several spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. This guide details the standard procedures for acquiring and interpreting these spectral data.

Compound Information:

-

IUPAC Name: this compound[3]

-

CAS Number: 13484-40-7[3]

-

Molecular Formula: C₇H₁₆N₂O[3]

-

Molecular Weight: 144.21 g/mol [3]

-

Exact Mass: 144.126263138 Da[3]

Spectral Data Summary

While specific, publicly accessible datasets containing quantitative spectral peaks for this compound are limited, the following tables summarize the expected data based on the compound's structure and data from analogous compounds. The experimental protocols provided in Section 3 are designed to generate this data.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂O | [3] |

| Exact Mass | 144.126263 Da | [3] |

| Expected Key Fragments (m/z) | ||

| 144.1263 | [M]⁺ (Molecular Ion) | Predicted |

| 113.0866 | [M - OCH₃]⁺ | Predicted |

| 100.0971 | [M - C₂H₄O]⁺ | Predicted |

| 87.0811 | Piperazine ring fragment | Predicted |

| 58.0655 | [CH₂N(CH₂)₂]⁺ | Predicted |

| 45.0335 | [C₂H₅O]⁺ | Predicted |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|

| Chemical Shift (δ, ppm) , Multiplicity , Integration , Assignment | Chemical Shift (δ, ppm) , Assignment |

| ~ 3.45, t, 2H, -O-CH₂- | ~ 70.0, -O-CH₂- |

| ~ 3.30, s, 3H, -O-CH₃ | ~ 59.0, -O-CH₃ |

| ~ 2.85, t, 4H, Piperazine CH₂ (adjacent to NH) | ~ 57.5, -N-CH₂- (ethyl group) |

| ~ 2.50, t, 2H, -N-CH₂- (ethyl group) | ~ 54.0, Piperazine CH₂ (adjacent to N-ethyl) |

| ~ 2.45, t, 4H, Piperazine CH₂ (adjacent to N-ethyl) | ~ 45.5, Piperazine CH₂ (adjacent to NH) |

| ~ 1.80, br s, 1H, -NH | |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3300 | Medium, Broad | N-H Stretch (secondary amine) |

| 2950-2800 | Strong | C-H Stretch (aliphatic) |

| ~ 1450 | Medium | C-H Bend (scissoring) |

| ~ 1365 | Medium | C-H Bend (wagging) |

| ~ 1250 | Strong | C-N Stretch (aliphatic amine) |

| ~ 1120 | Strong | C-O-C Stretch (ether) |

Experimental Protocols

The following protocols are representative methodologies for obtaining high-quality spectral data for this compound.

This protocol is adapted from standard methods for the analysis of volatile amine compounds.

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

Further dilute an aliquot of this stock solution with methanol to a final concentration of approximately 100 µg/mL.

-

-

Instrumentation (Example):

-

Gas Chromatograph (GC): Agilent 7890B or equivalent.

-

Mass Spectrometer (MS): Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

GC-MS Parameters:

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (Split mode, 20:1 ratio).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Hold: 5 minutes at 240 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

This protocol describes the acquisition of both ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

-

Gently swirl or vortex the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation (Example):

-

Spectrometer: Bruker Avance III 400 MHz (or higher field) spectrometer.

-

Probe: 5 mm broadband probe.

-

-

Acquisition Parameters:

-

Temperature: 298 K.

-

Locking: Lock on the deuterium signal of the solvent.

-

Shimming: Perform automatic or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

-

Data Processing:

-

Apply Fourier transform to the Free Induction Decay (FID).

-

Perform phase and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate signals in the ¹H spectrum.

-

This protocol is based on information from the PubChem database regarding existing spectra for this compound.[3]

-

Sample Preparation (ATR method):

-

As this compound is a liquid, no special preparation is required.

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

-

Instrumentation (Example):

-

Spectrometer: Bruker Tensor 27 FT-IR or equivalent.[3]

-

Accessory: ATR accessory with a diamond crystal.

-

-

Acquisition Parameters:

-

Technique: ATR-Neat.[3]

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of key absorption bands.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Caption: Workflow for spectral acquisition and analysis.

Caption: Relationship between techniques and information.

References

An In-depth Technical Guide to the Solubility of 1-(2-Methoxyethyl)piperazine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Methoxyethyl)piperazine (CAS: 13484-40-7, Molecular Formula: C₇H₁₆N₂O). Given the limited availability of specific quantitative solubility data in public literature, this document focuses on a predicted solubility profile based on the molecule's structural features and provides a detailed experimental protocol for its precise quantitative determination.

Predicted Solubility Profile

This compound is a bifunctional organic molecule featuring a polar piperazine ring (containing two tertiary amine nitrogens) and a methoxyethyl side chain (containing an ether linkage). The presence of these nitrogen and oxygen atoms with lone pairs of electrons allows for hydrogen bonding with protic solvents and dipole-dipole interactions with polar solvents. The molecule's structure suggests good solubility in polar solvents and limited solubility in nonpolar solvents, following the principle of "like dissolves like."

The expected qualitative solubility in various common laboratory solvents is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Miscible / Soluble | The amine and ether groups can act as hydrogen bond acceptors, leading to strong interactions with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | The molecule's polarity allows for favorable dipole-dipole interactions with polar aprotic solvents. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar solvent capable of dissolving a wide range of polar compounds. | |

| Dichloromethane (DCM) | Soluble | The compound's polarity is sufficient for solubility in moderately polar halogenated solvents. | |

| Nonpolar Ethers | Diethyl Ether, THF | Moderately Soluble | The ether linkage provides some compatibility, but the high polarity of the piperazine ring may limit miscibility. |

| Aromatic | Toluene | Sparingly Soluble | The aliphatic and cyclic nature of the molecule offers limited interaction with the aromatic ring of toluene. |

| Aliphatic | Hexane, Heptane | Insoluble | The significant difference in polarity between the polar solute and the nonpolar aliphatic solvent results in very poor interaction. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is required. The following protocol describes the equilibrium shake-flask method, a reliable technique for determining the solubility of a compound in various solvents. This is followed by quantification using Gas Chromatography (GC), a suitable technique for a volatile compound like this compound.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature (e.g., 25°C).

Materials & Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Internal standard for GC analysis (e.g., n-dodecane)

-

Analytical balance (± 0.1 mg)

-

Thermostatic orbital shaker or water bath

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

-

GC vials and caps

Procedure:

Part A: Preparation of Calibration Standards

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution.

-

Internal Standard Stock: Prepare a stock solution of the internal standard (e.g., n-dodecane) in the same solvent.

-

Calibration Curve: Create a series of calibration standards by performing serial dilutions of the this compound stock solution. Add a constant, known amount of the internal standard stock solution to each standard.

-

GC Analysis: Analyze each calibration standard by GC-FID.

-

Plotting: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

Part B: Sample Equilibration (Shake-Flask Method)

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to achieve a stable concentration.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.

Part C: Sample Analysis

-

Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Immediately filter the sample through a syringe filter into a clean GC vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.

-

Add the same constant amount of the internal standard stock solution to the diluted sample as was added to the calibration standards.

-

Analyze the final diluted sample by GC-FID under the same conditions used for the standards.

Part D: Calculation

-

Determine the peak areas for this compound and the internal standard from the chromatogram.

-

Calculate the peak area ratio.

-

Use the calibration curve equation (y = mx + c) to calculate the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature. Express the result in appropriate units (e.g., mg/mL or g/100mL).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

An In-depth Technical Guide to the Reactivity of the Secondary Amine in 1-(2-Methoxyethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the secondary amine in 1-(2-Methoxyethyl)piperazine, a key building block in the synthesis of a wide range of biologically active molecules. This document details the molecule's fundamental physicochemical properties, explores its reactivity in common synthetic transformations, and provides detailed experimental protocols for key reactions.

Core Concepts: Basicity and Nucleophilicity

The reactivity of the secondary amine in this compound is fundamentally governed by its basicity and nucleophilicity. The piperazine ring contains two nitrogen atoms; the tertiary amine is substituted with a 2-methoxyethyl group, leaving the secondary amine as the primary site for further functionalization.

Table 1: Comparative Physicochemical Properties of Piperazine and Related Derivatives

| Compound | pKa of Conjugate Acid | Mayr Nucleophilicity (N) | Notes |

| Piperidine | ~11.1[1] | 18.13 (in water)[1] | A highly basic and nucleophilic secondary amine for comparison. |

| Piperazine | pKa1: ~9.73, pKa2: ~5.35[1][3][4] | Not explicitly found, but lower than piperidine.[1] | The second nitrogen acts as an electron-withdrawing group, reducing the basicity and nucleophilicity of the first.[1] |

| 1-Methylpiperazine | pKa1: ~9.17[3] | Not explicitly found | The methyl group slightly reduces the basicity of the secondary amine. |

| 1-Ethylpiperazine | pKa1: ~9.17[3] | Not explicitly found | Similar electronic effect to the methyl group. |

| This compound | Estimated ~9.1-9.3 | Estimated to be slightly lower than piperidine | The 2-methoxyethyl group is expected to have a similar electronic effect to methyl or ethyl groups. |

Key Synthetic Transformations

The secondary amine of this compound readily participates in a variety of common synthetic transformations, including N-acylation, N-alkylation, N-arylation, and reductive amination. Generally, mono-functionalization of the secondary amine is favored, as the introduction of a substituent on this nitrogen further decreases the reactivity of the tertiary amine.[1]

N-Acylation

N-acylation of this compound with acylating agents such as acid chlorides or anhydrides proceeds readily to form the corresponding amide. Due to the deactivating effect of the newly formed amide bond, mono-acylation is the predominant outcome, especially when using a 1:1 stoichiometry of reactants.[1][5]

Experimental Protocol: General Procedure for N-Acylation

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

N-Alkylation

N-alkylation of the secondary amine can be achieved using various alkylating agents, such as alkyl halides. Similar to N-acylation, mono-alkylation is the more readily controlled transformation. To avoid the formation of di-alkylated byproducts and quaternary ammonium salts, using a mono-protected piperazine derivative is a common strategy, though direct alkylation with careful control of stoichiometry can also be effective.[6][7][8]

Experimental Protocol: Direct N-Alkylation

-

Reaction Setup: To a dried reaction flask, add this compound (1.0 eq.) and an anhydrous base (e.g., potassium carbonate, 2.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

-

Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

N-Arylation

The introduction of an aryl group onto the secondary nitrogen is typically accomplished through transition metal-catalyzed cross-coupling reactions, most commonly the Buchwald-Hartwig amination. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and preventing the formation of undesired byproducts. Sterically hindered biaryl phosphine ligands are often effective for the N-arylation of piperazines.[9]

Experimental Protocol: Buchwald-Hartwig N-Arylation

-

Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., RuPhos or XPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.).

-

Solvent and Degassing: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Reductive Amination

Reductive amination provides a powerful method for the formation of C-N bonds by reacting the secondary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation as it is mild and selective.[10][11]

Experimental Protocol: Reductive Amination

-

Imine/Iminium Formation: In a reaction flask, dissolve this compound (1.0 eq.) and the carbonyl compound (1.1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Acetic acid (catalytic amount) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

This compound is a versatile building block in medicinal chemistry and drug development.[12][13][14] Its secondary amine offers a readily functionalizable handle for the introduction of diverse substituents through N-acylation, N-alkylation, N-arylation, and reductive amination. A thorough understanding of its reactivity, guided by the principles of basicity and nucleophilicity, allows for the rational design of synthetic routes to novel and complex molecules. The provided protocols offer a starting point for the development of robust and efficient synthetic methodologies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. uregina.ca [uregina.ca]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. reddit.com [reddit.com]

- 11. soc.chim.it [soc.chim.it]

- 12. scilit.com [scilit.com]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-(2-Methoxyethyl)piperazine

For researchers, scientists, and drug development professionals engaged in work involving 1-(2-Methoxyethyl)piperazine (CAS No. 13484-40-7), a comprehensive understanding of its potential hazards and the requisite safety protocols is paramount. This guide provides an in-depth overview of the safety and handling precautions for this compound, drawing from established safety data sheets and chemical information resources.

Chemical Identity:

-

Synonyms: 4-(2-Methoxyethyl)piperazine, N-(2-Methoxyethyl)piperazine[1][2]

-

Molecular Weight: 144.21 g/mol [4]

Hazard Identification and Classification

This compound is a combustible liquid that is classified as hazardous.[5] It is crucial to be aware of its potential to cause severe skin burns and eye damage.[4][5][6] The compound may also cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[7]

GHS Hazard Pictograms:

Health hazard, Corrosion, Exclamation mark

Hazard Statements:

-

H227: Combustible liquid.[5]

-

H317: May cause an allergic skin reaction.[7]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[8]

-

H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H412: Harmful to aquatic life with long lasting effects.

Quantitative Safety Data

A summary of the key quantitative safety data for this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Physical State | Liquid | [2] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 193-194 °C | [2] |

| Density | 0.970 g/mL at 25 °C | [2] |

| Flash Point | 87 °C (188.6 °F) - closed cup | |

| Refractive Index | n20/D 1.4730 | [2] |

| Water Solubility | Miscible | |

| Acute Toxicity (Oral) | No data available | |

| Acute Toxicity (Dermal) | No data available | |

| Acute Toxicity (Inhalation) | Acute Tox. 4 |

Experimental Protocols: Safety and Handling Procedures

Adherence to strict experimental protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

1. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[10] A type ABEK (EN14387) respirator filter is recommended.

2. Handling and Storage:

-

Handling:

-

Storage:

3. Accidental Release Measures:

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Cleaning Up:

-

Contain the spillage.

-

Collect with an electrically protected vacuum cleaner or by wet-brushing and place in a suitable container for disposal.[5]

-

4. First Aid Measures:

-

General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[5]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[10][13]

5. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Specific Hazards: Carbon oxides and nitrogen oxides (NOx) may be released during a fire.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Visualizing Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: A logical workflow for the safe handling of laboratory chemicals.

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure that all personnel are thoroughly trained in its safe handling and emergency procedures.

References

- 1. This compound 97 13484-40-7 [sigmaaldrich.com]

- 2. This compound | 13484-40-7 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C7H16N2O | CID 2734638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.ca [fishersci.ca]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the GHS Hazard Profile of 1-(2-Methoxyethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements for 1-(2-Methoxyethyl)piperazine (CAS No: 13484-40-7). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its potential hazards, facilitating safe handling and risk assessment in a research and development setting.

GHS Hazard Classification

This compound is classified as a hazardous chemical under the GHS. The signal word for this substance is "Danger".[1][2][3] The GHS pictograms associated with this chemical are the health hazard, corrosion, and exclamation mark symbols.[1]

Table 1: GHS Hazard Statements for this compound

| Hazard Class | GHS Hazard Statement (H-Code) | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][2][3][4] |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[1] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1] |

| Reproductive Toxicity | H361fd | Suspected of damaging fertility. Suspected of damaging the unborn child.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure.[1] |

| Flammable Liquids | H227 | Combustible liquid.[2][5] |

Precautionary Statements (P-Codes)

A comprehensive set of precautionary statements is advised for handling this compound. These are categorized into prevention, response, storage, and disposal.

Table 2: GHS Precautionary Statements for this compound

| Category | GHS Precautionary Statement (P-Code) | Description |

| Prevention | P201, P202 | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1] |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[4] | |

| P264 | Wash hands thoroughly after handling.[2] | |

| P271 | Use only outdoors or in a well-ventilated area.[6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][6] | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |

| P310 | Immediately call a POISON CENTER or doctor/physician.[2] | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool.[2] |

| P405 | Store locked up.[2][6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][5] |

Quantitative Data

The following table summarizes the key quantitative physical and chemical data for this compound.

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₆N₂O[3] |

| Molecular Weight | 144.21 g/mol [3][7] |

| Boiling Point | 193-194 °C[1][7] |

| Density | 0.970 g/mL at 25 °C[1][7] |

| Flash Point | 87 °C (188.6 °F) - closed cup[1] |

| Refractive Index | n20/D 1.4730[1][7] |

Experimental Protocols

Detailed experimental protocols for the determination of the GHS hazard classifications for this compound are not publicly available in the retrieved search results. Such studies are typically conducted by manufacturers or specialized contract research organizations according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

The hazard classifications suggest that the following types of studies would have been performed:

-

Acute Toxicity (Inhalation): Likely determined using OECD Test Guideline 403, which involves exposing animals (typically rats) to the substance via inhalation and observing for adverse effects and mortality.

-

Skin Corrosion/Irritation: Assessed through methods like OECD Test Guideline 431 (In Vitro Skin Corrosion) or 404 (Acute Dermal Irritation/Corrosion), which involve applying the substance to the skin of animals or reconstructed human epidermis and evaluating the extent of tissue damage.

-

Serious Eye Damage/Irritation: Determined using protocols similar to OECD Test Guideline 405, where the substance is applied to the eye of an animal and the level of irritation or damage is scored.

-

Skin Sensitization: Likely evaluated using methods such as the Local Lymph Node Assay (LLNA) (OECD Test Guideline 429) or other in vitro/in vivo methods that assess the potential of a substance to elicit an allergic response upon skin contact.

-

Reproductive Toxicity: Assessed through studies like OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) or 414 (Prenatal Developmental Toxicity Study), which involve administering the substance to animals before and during pregnancy to evaluate effects on fertility and fetal development.

-

Specific Target Organ Toxicity (Repeated Exposure): Determined from repeated dose toxicity studies (e.g., OECD Test Guideline 407, 408, or 410) where animals are exposed to the substance daily for a set period (e.g., 28 or 90 days) and then examined for evidence of organ damage.

-

Flammability: The flash point is determined using standardized methods such as the closed-cup Pensky-Martens (ASTM D93) or Cleveland open-cup (ASTM D92) methods.

GHS Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of a chemical substance like this compound.

Caption: Logical workflow for GHS hazard classification.

References

- 1. 1-(2-甲氧基乙基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C7H16N2O | CID 2734638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13484-40-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. parchem.com [parchem.com]

synonyms for N-(2-Methoxyethyl)piperazine

An In-depth Technical Guide to N-(2-Methoxyethyl)piperazine for Researchers and Drug Development Professionals

Introduction

N-(2-Methoxyethyl)piperazine is a substituted piperazine derivative that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and chemical industries. Its unique molecular structure, featuring a piperazine ring and a methoxyethyl side chain, makes it a valuable intermediate for the preparation of a wide range of biologically and pharmacologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(2-Methoxyethyl)piperazine is presented below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value |

| IUPAC Name | 1-(2-methoxyethyl)piperazine[3][4] |

| CAS Number | 13484-40-7[1][2][3][4][5] |

| Molecular Formula | C7H16N2O[1][3][4][5] |

| Molecular Weight | 144.21 g/mol [1][2][3] |

| Appearance | Clear colorless to yellow liquid[1] |

| Boiling Point | 193-194 °C[1][2] |

| Density | 0.970 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.4730[1][2] |

| Flash Point | 87 °C (188.6 °F) - closed cup[2] |

| pKa | 9.15±0.10 (Predicted)[1] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere[1] |

Synonyms

N-(2-Methoxyethyl)piperazine is known by several other names in chemical literature and commercial catalogs. These include:

-

1-N- Methoxyethyl piperazine[1]

-

1-(2-Methoxy-ethyl)-piperazine[4]

-

methyl 2-(1-piperazinyl)ethyl ether[4]

Experimental Protocols

The synthesis of N-(2-Methoxyethyl)piperazine and related piperazine derivatives is crucial for its application in research and development. Below are outlined synthesis methodologies.

Synthesis of N-(2-Methoxyethyl)piperazine

A common laboratory-scale synthesis involves the reaction of piperazine with a methoxyethylating agent.

Example Protocol: Under a nitrogen atmosphere, 8.6 g (0.1 mol) of piperazine and 10.4 g of methanol are added to a reaction flask. While stirring, 35 µl of hydrochloric acid is added, and the internal temperature is controlled at 80 °C. Subsequently, 8.7 g (0.07 mol) of 2-bromoethanol is added slowly and dropwise over 30 minutes, ensuring the internal temperature remains below 80 °C. The reaction is then stirred at the same temperature for 8 hours. Gas chromatography analysis of a similar reaction using 2-methoxyethyl ester showed a 70.1% yield of N-(2-methoxyethyl)piperazine.[1]

General Synthesis of Monosubstituted Piperazines

A simplified and widely applicable method for preparing monosubstituted piperazines involves the reaction of an in-situ formed piperazine-1-ium cation with an appropriate reagent. This protonation of one nitrogen atom acts as a simple protecting group, preventing the formation of disubstituted products.[6]

Role in Drug Development and Research

N-(2-Methoxyethyl)piperazine is a key reactant for the preparation of biologically and pharmacologically active molecules.[1][2] The piperazine core is a common scaffold in medicinal chemistry, and modifications, such as the addition of the methoxyethyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The chiral version, (S)-2-(2-Methoxyethyl)piperazine, is also a valuable research compound.[7] The distinct chemical environments of the two nitrogen atoms in the piperazine ring allow for regioselective functionalization, making it a versatile scaffold for creating libraries of compounds for screening.[7] For instance, the methoxyethyl side chain can participate in coordination with metal centers, potentially forming tridentate ligands for catalysis.[7]

The synthesis of various piperazine derivatives has been explored for different therapeutic applications. For example, derivatives of 1-(2-hydroxyethyl)piperazine, a related compound, have been synthesized and evaluated as potential radioprotective agents to mitigate the harmful effects of ionizing radiation.[8]

Visualizing Synthesis and Application

To better illustrate the role and synthesis of N-(2-Methoxyethyl)piperazine, the following diagrams are provided.

Caption: A simplified workflow for the synthesis of N-(2-Methoxyethyl)piperazine.

Caption: Role of N-(2-Methoxyethyl)piperazine as a building block in drug discovery.

References

- 1. This compound | 13484-40-7 [chemicalbook.com]

- 2. This compound 97 13484-40-7 [sigmaaldrich.com]

- 3. This compound | C7H16N2O | CID 2734638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. parchem.com [parchem.com]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]

- 7. (S)-2-(2-Methoxyethyl)piperazine | Benchchem [benchchem.com]

- 8. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2-Methoxyethyl)piperazine from Piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-methoxyethyl)piperazine, a valuable building block in the development of pharmacologically active molecules.[1][2] The primary method detailed is the mono-N-alkylation of piperazine, a common reaction for producing monosubstituted piperazine derivatives.[3][4] This protocol emphasizes a straightforward and efficient approach to afford the target compound in good yield and purity.

Introduction